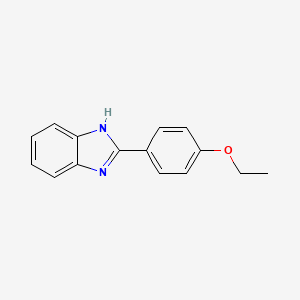2-(4-ethoxyphenyl)-1H-benzimidazole
CAS No.: 67370-33-6
Cat. No.: VC18853471
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67370-33-6 |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |
| Standard InChI Key | SQFPPQMOGHWXLU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzimidazole scaffold fused with a benzene ring, substituted at the 2-position by a 4-ethoxyphenyl group. The ethoxy moiety (-OCH₂CH₃) is para to the benzimidazole linkage, as confirmed by crystallographic data from analogous benzimidazole derivatives . This substitution pattern is critical for modulating electronic and steric effects, influencing both reactivity and biological interactions .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.284 g/mol |
| Exact Mass | 238.111 g/mol |
| Topological Polar Surface Area (TPSA) | 37.91 Ų |
| LogP (Partition Coefficient) | 3.63 |
These values were derived from computational analyses and experimental data . The moderate LogP indicates balanced hydrophilicity and lipophilicity, optimizing bioavailability.
Synthetic Methodologies
General Synthesis of Benzimidazoles
Benzimidazoles are typically synthesized via condensation of 1,2-phenylenediamine with carbonyl compounds (e.g., aldehydes, ketones) under acidic conditions . For example, the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of ammonium chloride (NH₄Cl) yields 2-phenyl-1H-benzimidazole in 94% yield . This method leverages NH₄Cl as a catalyst, facilitating cyclization under mild, solvent-free conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 2-(4-ethoxyphenyl)-1H-benzimidazole are unavailable, analogous compounds exhibit characteristic signals:
-
¹H NMR: Aromatic protons appear as doublets (δ 6.8–8.5 ppm), with the ethoxy group’s methylene (-OCH₂CH₃) resonating as a quartet (δ 4.4–4.5 ppm) and methyl (-CH₃) as a triplet (δ 1.3–1.4 ppm) .
-
¹³C NMR: The carbonyl carbon (C=O) in ester derivatives resonates at δ 165–170 ppm, while benzimidazole carbons fall between δ 110–150 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Comparative Analysis with Analogous Compounds
The table below contrasts 2-(4-ethoxyphenyl)-1H-benzimidazole with similar derivatives:
The ethoxy derivative’s higher LogP suggests improved blood-brain barrier penetration, potentially enhancing central nervous system activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume